Cas no 129874-08-4 (Terpenes)

Terpenes structure
Terpenes structure
Product Name:Terpenes
CAS番号:129874-08-4
MF:C24H40O5
メガワット:408.57140827179
CID:102862
PubChem ID:221493
Update Time:2025-04-18

Terpenes 化学的及び物理的性質

名前と識別子

    • Terpenes
    • Terpene
    • Terpene series
    • Terpenes and Terpenoids
    • Terpenoids
    • BBR2
    • Dertosol N
    • FlorinS
    • HFT 1
    • Hydrocarbons, terpenic
    • Norpine 65
    • Rentry D
    • Terpanes
    • EC 201-337-8
    • 5beta-Cholanic acid, 3alpha,7alpha,12alpha-trihydroxy- (7CI)
    • URSODEOXYCHOLIC ACID IMPURITY B [EP IMPURITY]
    • CHEBI:16359
    • 3alpha,7alpha,12alpha-Trihydroxy-beta-cholanic acid
    • NSC-6135
    • CholsA currencyure
    • 3a,7a,12a-Trihydroxy-b-cholanate
    • Cholic acid, British Pharmacopoeia (BP) Reference Standard
    • 5.beta.-Cholan-24-oic acid, 3.alpha.,7.alpha.,12.alpha.-trihydroxy-
    • Cholalin
    • 3a,7a,12a-Trihydroxy-b-cholanic acid
    • kolbam
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3-alpha,5-beta,7-alpha,12-alpha)-
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oate
    • Cholalic acid
    • (R)-4-((3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • (4R)-4-((3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • Orphacol&Reg;
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure [German]
    • HY-N0324
    • C00695
    • 5.beta.-Cholan-24-oic acid,7.alpha.,12.alpha.-trihydroxy-
    • CCG-268746
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxy-5-.beta.-cholan-24-oic acid
    • 129874-08-4
    • Cholic acid, from ox or sheep bile, >=98%
    • NCGC00142384-03
    • Colalin
    • Cholic acid (USAN)
    • orphacol
    • Z1954806455
    • 361-09-1
    • HSDB 982
    • OrphacolReg
    • 3a,7a,12a-Trihydroxycholanate
    • 17-beta-(1-Methyl-3-carboxypropyl)etiocholane-3alpha,7alpha,12alpha-triol
    • Cholalate
    • DB02659
    • Cholic acid, United States Pharmacopeia (USP) Reference Standard
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-
    • SCHEMBL27461
    • LMST04010001
    • Cholic acid, 500 mug/mL in methanol, certified reference material
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanic acid
    • 5b-Cholic acid
    • 17beta-[1-Methyl-3-carboxypropyl]etiocholane-3alpha,7alpha,12alpha-triol
    • 3a,7a,12a-Trihydroxy-beta-cholanic acid
    • CHOLIC ACID [FCC]
    • CHEMBL205596
    • cholic-acid
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanic acid
    • (3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-Trihydroxycholan-24-oic acid sodium salt
    • HMS2268L18
    • 4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5beta-Cholan-24-oic acid, 3alpha,7alpha,12alpha-trihydroxy-
    • 3a,7a,12a-Trihydroxy-5b-cholanoic acid
    • 17b-[1-Methyl-3-carboxypropyl]etiocholane-3a,7a,12a-triol
    • CHOLIC ACID [JAN]
    • MLS001066422
    • SMR000112165
    • Cholic acid (8CI)
    • (4R)-4-[(1S,2S,5R,7S,9R,10R,11S,14R,15R,16S)-5,9,16-trihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanoic acid
    • cholicacid
    • CHOLIC ACID [WHO-DD]
    • Cholic acid, European Pharmacopoeia (EP) Reference Standard
    • 3-alpha,7-alpha,12-alpha-Trihydroxy-5-beta-cholan-24-oic acid
    • 3,7,12-Trihydroxycholan-24-oic acid, (3alpha,5beta,7alpha,12alpha)-
    • NSC6135
    • 3,7,12-Trihydroxy-cholan-24-oic acid, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • GTPL609
    • DTXSID6040660
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure
    • 3a,7a,12a-Trihydroxy-5b-cholanoate
    • cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid (Cholic Acid)
    • Cholbam (TN)
    • CHOLIC ACID (USP-RS)
    • 3.alpha.,7.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • SODIUM CHOLATE
    • 5.beta.-Cholic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)- (9CI)
    • SR-01000765698-4
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol 5beta-Cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanoic acid
    • 3a,7a,12a-Trihydroxy-beta-cholanate
    • (4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aR)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid
    • CHOLAN-24-OIC ACID, 3,7,12-TRIHYDROXY-, (3-.ALPHA.,5-.BETA.,7-.ALPHA.,12-.ALPHA.)-
    • 4-10-00-02072 (Beilstein Handbook Reference)
    • Cholan-24-oic acid,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanate
    • SR-01000765698
    • 3,7,12-Trihydroxy-cholan-24-oic acid (3-alpha,5-beta,7-alpha,12-alpha)
    • Cholsaeure
    • Q287415
    • 3.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oic acid
    • CS-6608
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a)-
    • 5b-Cholate
    • Cholbam
    • CHD
    • CHOLIC ACID (EP IMPURITY)
    • (3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid, Vetec(TM) reagent grade, 98%
    • 3a,7a,12a-Trihydroxy-5b-cholanate
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxycholansaeure
    • Cholsaeure [German]
    • 3a,7a,12a-Trihydroxy-5b-cholanic acid
    • D10699
    • CCRIS 1626
    • bmse000650
    • (R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • 10321-98-9
    • CHOLIC ACID [ORANGE BOOK]
    • DTXCID4020660
    • BDBM21680
    • Colalin (VAN)
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol
    • AS-69849
    • 3a,7a,12a-Trihydroxycholanic acid
    • BRN 2822009
    • MLS002207051
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5b-Cholanic acid-3a,7a,12a-triol
    • EN300-6766788
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanoic acid
    • (3alpha,5beta,7alpha,8x,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • UNII-G1JO7801AE
    • 3a,7a,12a-Trihydroxy-5A-cholanic acid
    • BIDD:PXR0196
    • (3alpha,5beta,7alpha,8alpha,12alpha,14beta,17alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid (sodium)
    • 3,7,12-Trihydroxycholanic acid
    • Cholic acid, 5beta-
    • 81-25-4
    • G1JO7801AE
    • 17.beta.-(1-Methyl-3-carboxypropyl)etiocholane-3.alpha.,7.alpha.,12.alpha.-triol
    • Cholic acid [USAN]
    • AKOS005622502
    • NS00010900
    • C24H40O5
    • s3742
    • C-5900
    • 3alpha,7alpha,12alpha-Trihydroxycholanic acid
    • EINECS 201-337-8
    • MFCD00003672
    • CHOLIC ACID [EMA EPAR]
    • A830252
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoicacid
    • cholate
    • CHOLIC ACID [USP-RS]
    • Spectrum5_002005
    • CHOLIC ACID [HSDB]
    • CHOLIC ACID [EP IMPURITY]
    • 3-&alpha,7-&alpha,12-&alpha-trihydroxy-5-&beta-cholanate
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid
    • URSODEOXYCHOLIC ACID IMPURITY B (EP IMPURITY)
    • 4-((1S,2S,7S,11S,16S,5R,9R,10R,14R,15R)-5,9,16-trihydroxy-2,15-dimethyltetracy clo[8.7.0.0<2,7>.0<11,15>]heptadec-14-yl)pentanoic acid
    • BP-30084
    • CHOLIC ACID [MI]
    • インチ: 1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
    • InChIKey: BHQCQFFYRZLCQQ-OELDTZBJSA-N
    • ほほえんだ: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)O)[C@]21C)O)O

計算された属性

  • せいみつぶんしりょう: 196.1464
  • どういたいしつりょう: 408.288
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 637
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 色と性状: 白色至 灰白色结晶粉末
  • 密度みつど: 1.184
  • ゆうかいてん: 197-202℃
  • ふってん: 545
  • フラッシュポイント: 321°C
  • 屈折率: 1.558
  • PSA: 26.3
  • LogP: 3.44870
  • ひせんこうど: 36 º (C=0.6, 95% ETOH)

Terpenes セキュリティ情報

  • ちょぞうじょうけん:冷蔵保存

Terpenes 関連文献

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited